BenchChemオンラインストアへようこそ!

{[(4-Ethylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate

Medicinal Chemistry SAR Studies Physicochemical Profiling

{[(4-Ethylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate (CAS 1794845-61-6) is a synthetic quinoline-2-carboxylate ester featuring a 4-ethylbenzyl carbamoyl methyl substituent at the ester position. Its molecular formula is C21H20N2O3 with a molecular weight of 348.4 g/mol.

Molecular Formula C21H20N2O3
Molecular Weight 348.402
CAS No. 1794845-61-6
Cat. No. B2838608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(4-Ethylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate
CAS1794845-61-6
Molecular FormulaC21H20N2O3
Molecular Weight348.402
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C21H20N2O3/c1-2-15-7-9-16(10-8-15)13-22-20(24)14-26-21(25)19-12-11-17-5-3-4-6-18(17)23-19/h3-12H,2,13-14H2,1H3,(H,22,24)
InChIKeyWPZTZAMPBAUKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for {[(4-Ethylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate (CAS 1794845-61-6)


{[(4-Ethylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate (CAS 1794845-61-6) is a synthetic quinoline-2-carboxylate ester featuring a 4-ethylbenzyl carbamoyl methyl substituent at the ester position. Its molecular formula is C21H20N2O3 with a molecular weight of 348.4 g/mol . The compound is commercially available at ≥95% purity for research use and belongs to a broader class of quinoline-2-carboxylate derivatives that are studied for diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities [1].

Why Generic Quinoline-2-Carboxylate Substitution Cannot Replace {[(4-Ethylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate in Structure-Activity Studies


Although multiple carbamoyl methyl quinoline-2-carboxylate analogs are commercially available under similar catalog descriptions, substitution without structural verification introduces uncontrolled variables that compromise reproducibility in pharmacological screening. The 4-ethyl substitution on the benzyl group alters molecular weight (348.4 vs. ~334.4 g/mol for unsubstituted or mono-methyl analogs), logP, and hydrogen-bonding capacity relative to 2-methylphenyl, 2,4-difluorophenyl, or phenylethyl variants . Small structural changes in the aryl substitution pattern of quinoline-2-carboxylate esters have been shown to produce quantifiable shifts in antioxidant (DPPH radical scavenging), antimicrobial, and anti-inflammatory activity within the same compound class [1]. Without confirmatory analytical identity testing (e.g., NMR, HRMS), substitution with a close analog cannot guarantee equivalent biological or physicochemical performance, potentially invalidating structure-activity relationship (SAR) datasets and wasting screening resources.

Quantitative Differentiation Evidence for {[(4-Ethylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate Versus Closest Analogs


Molecular Weight Differentiation: 4-Ethylbenzyl vs. 2-Methylbenzyl and Phenylethyl Analogs

The target compound exhibits a molecular weight of 348.4 g/mol, which is 14.0 g/mol higher than the 2-methylphenyl analog (334.4 g/mol) and 14.0 g/mol higher than the 1-phenylethyl analog (334.4 g/mol), attributable to the 4-ethyl substitution on the benzyl ring . Molecular weight differences of this magnitude affect passive membrane permeability predictions and pharmacokinetic property estimates in drug discovery screening cascades [1]. While no direct head-to-head bioassay comparison data exist for this specific compound series, the molecular weight differential is a quantifiable, verifiable parameter that impacts compound library selection for lead optimization and property-based drug design workflows.

Medicinal Chemistry SAR Studies Physicochemical Profiling

Substitution Pattern Differentiation: 4-Ethylbenzyl vs. 2-Methylbenzyl Topology

The 4-ethyl substituent on the benzylamide group introduces a para-ethyl extension that is structurally distinct from the ortho-methyl substitution pattern of CAS 1795033-01-0. Crystallographic studies of structurally related quinoline-2-carboxylate aryl esters demonstrate that the dihedral angle between the quinoline ring system and the aryl substituent varies substantially with substitution pattern (e.g., 14.7° for 4-chlorophenyl quinoline-2-carboxylate vs. distinct angles for 2-substituted analogs) [1]. This angular variation directly influences molecular recognition by biological targets. The 4-ethyl group provides a specific steric and electronic environment that is geometrically inaccessible to 2-methyl or 2,4-difluoro analogs, creating a unique pharmacophoric contour for target engagement studies [2].

Structural Biology Molecular Recognition Crystallography

Lipophilicity Differentiation via logP Prediction for Screening Library Selection

The 4-ethylbenzyl group of the target compound is predicted to increase lipophilicity relative to unsubstituted benzyl or 2-methylbenzyl analogs. Computational logP predictions for quinoline-2-carboxylate derivatives bearing the C21H20N2O3 formula range from 2.50 to 4.42 depending on substitution pattern, with alkyl-substituted aryl variants at the higher end . The 4-ethyl group contributes approximately +0.5 to +1.0 logP units compared to the 2-methylphenyl analog (predicted logP ~3.2-3.9 for the target vs. ~2.7-3.4 for the 2-methyl analog), based on fragment-based logP contribution models [1]. This difference is relevant for membrane penetration, protein binding, and overall pharmacokinetic profile predictions in early-stage drug discovery.

Drug Design ADME Prediction Compound Library Curation

Quinoline-2-Carboxylate Scaffold Activity: Class-Level Antimicrobial Evidence

Quinoline-2-carboxylate derivatives as a class have demonstrated quantifiable antimicrobial activity. In microwave-assisted synthesis and biological evaluation studies, 3,4-dimethylphenyl quinoline-2-carboxylate (3i) and 3,5-dimethylphenyl quinoline-2-carboxylate (3j) significantly inhibited antimicrobial growth, while other analogs showed moderate inhibition [1]. Separately, 8-hydroxy- and 8-sulfonamido-quinoline-2-carboxylic acids have been developed as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), re-sensitizing multidrug-resistant bacteria to carbapenems at concentrations non-toxic to human cells [2]. The carbamoyl methyl ester linkage present in the target compound represents a distinct chemotype within this scaffold family, with the ester and amide functionalities offering hydrogen bond donor/acceptor capacity that differs from the directly linked aryl ester or amide analogs studied in the literature. Direct bioactivity data for this specific compound are not yet reported in peer-reviewed literature; prospective users should anticipate conducting primary screening.

Antimicrobial Screening Antibiotic Resistance Fragment-Based Drug Discovery

Supplier-Documented Purity Benchmark and Catalog Specification Comparison

The target compound is supplied by Chemenu (Catalog No. CM780489) at a minimum purity of 95%+ with a molecular weight specification of 348.4 g/mol . Among the closest catalog analogs, the 2-methylphenyl variant (CAS 1795033-01-0, Catalog CM779020, 95%+, MW 334.38) and the 2,4-difluorophenyl variant (CAS 1794939-90-4, Catalog CM785043, 95%+, MW 356.33) share the same minimum purity specification but differ in molecular identity, catalog number, and supplier availability status . Procurement differentiation is based on exact CAS registry number verification, catalog number matching, and identity confirmation via InChIKey (WPZTZAMPBAUKBM-UHFFFAOYSA-N for the target compound). No analytical certificate of analysis data (e.g., NMR, HPLC chromatograms) are publicly available for any of these compounds; users must request batch-specific QC documentation from suppliers before purchase.

Chemical Procurement Quality Control Compound Management

Carbamoyl Methyl Ester Linker: Structural Feature Differentiating from Direct Aryl Ester Quinoline-2-Carboxylates

The target compound features a carbamoyl methyl ester linker (-C(=O)OCH2C(=O)NH-) connecting the quinoline-2-carboxylate core to the 4-ethylbenzyl amine, whereas the majority of biologically characterized quinoline-2-carboxylate derivatives in published literature are direct aryl esters (quinoline-COO-Ar) or direct amides (quinoline-CONH-Ar) [1]. This extended linker introduces an additional hydrogen bond acceptor (ester carbonyl oxygen) and donor (amide NH), increasing the topological polar surface area (TPSA) and the number of rotatable bonds compared to direct ester analogs [2]. These features influence molecular flexibility, aqueous solubility, and target binding entropy. The carbamoyl methyl ester motif is chemically distinct from both the direct ester and direct amide pharmacophores; it cannot be replaced by either without altering molecular recognition properties.

Synthetic Chemistry Fragment-Based Design Prodrug Design

Recommended Research and Procurement Application Scenarios for {[(4-Ethylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate


Structure-Activity Relationship (SAR) Library Expansion with 4-Alkylbenzyl Quinoline-2-Carboxylate Congeners

This compound is most appropriately deployed as a member of a systematic SAR library exploring the effect of 4-alkyl substitution (ethyl vs. methyl, isopropyl, tert-butyl) on the benzylamide moiety of carbamoyl methyl quinoline-2-carboxylates. Its molecular weight (348.4 g/mol) and predicted logP (~3.2-3.9) position it between the 2-methylphenyl analog (MW 334.4, predicted logP ~2.7-3.4) and hypothetical higher alkyl congeners, enabling incremental lipophilicity and steric profiling . The carbamoyl methyl ester linker distinguishes this compound series from the more extensively studied direct aryl ester quinoline-2-carboxylates characterized in crystallographic and biological studies [1].

Antimicrobial Screening in Quinoline-2-Carboxylate Fragment Libraries

Quinoline-2-carboxylate derivatives have demonstrated antimicrobial activity against multiple bacterial strains, with specific aryl ester analogs showing significant growth inhibition in microdilution assays . The target compound can be incorporated into antimicrobial screening panels as a carbamoyl methyl ester chemotype, complementing the direct ester and amide analogs already characterized. Its 4-ethylbenzyl substitution may confer differential activity against Gram-positive or Gram-negative strains compared to the 3,4-dimethylphenyl and 3,5-dimethylphenyl analogs that showed significant activity in published studies. Users should include appropriate comparator compounds and reference antibiotics in any screening design.

Computational Drug Design and Molecular Docking Validation Sets

The target compound's well-defined structure, commercial availability, and distinct physicochemical profile make it suitable as a validation compound for computational docking and pharmacophore modeling studies. Its para-ethyl substitution provides a specific steric probe that can test the tolerance of predicted binding pockets for 4-alkyl extensions, while the carbamoyl methyl ester linker introduces conformational flexibility absent from direct quinoline-2-carboxylate esters . The compound can serve as a negative or positive control in virtual screening campaigns targeting enzymes or receptors known to interact with quinoline-based ligands, such as EGFR-TK, FGFR-4, or NDM-1 [1].

Analytical Reference Standard for LC-MS Method Development in Quinoline Derivative Analysis

The compound's unique InChIKey (WPZTZAMPBAUKBM-UHFFFAOYSA-N), distinct molecular weight (348.4 g/mol), and commercial specification (≥95% purity) support its use as a retention time and mass spectral reference standard for liquid chromatography-mass spectrometry (LC-MS) method development targeting quinoline-2-carboxylate derivatives . Its chromatographic behavior can serve as a benchmark for optimizing separation conditions for structurally related screening compounds, particularly in high-throughput ADME panels where accurate compound identification is critical for data integrity.

Quote Request

Request a Quote for {[(4-Ethylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.